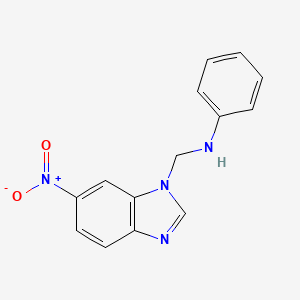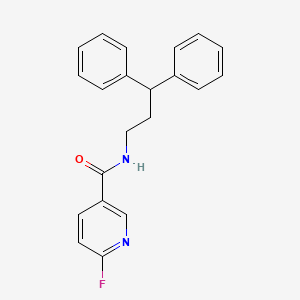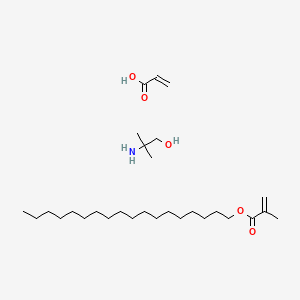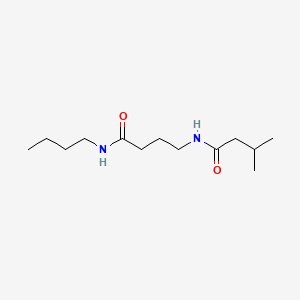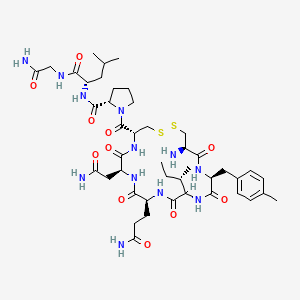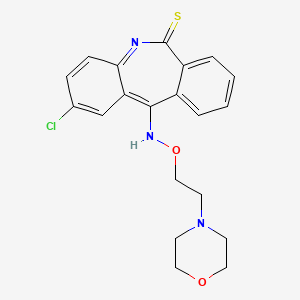
11H-Dibenz(b,e)azepin-11-one, 2-chloro-5,6-dihydro-6-thioxo-, O-(2-(4-morpholinyl)ethyl)oxime, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11H-Dibenz(b,e)azepin-11-one, 2-chloro-5,6-dihydro-6-thioxo-, O-(2-(4-morpholinyl)ethyl)oxime, (E)- is a complex organic compound with a unique structure that includes a dibenzazepine core, a chloro group, and a morpholinyl ethyl oxime moiety
Preparation Methods
The synthesis of 11H-Dibenz(b,e)azepin-11-one, 2-chloro-5,6-dihydro-6-thioxo-, O-(2-(4-morpholinyl)ethyl)oxime, (E)- involves several steps. The starting material is typically a dibenzazepine derivative, which undergoes chlorination to introduce the chloro group. This is followed by a reduction reaction to form the dihydro derivative. The thioxo group is then introduced through a thiolation reaction. Finally, the morpholinyl ethyl oxime moiety is added via an oximation reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form the corresponding hydro derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oximation: The oxime group can undergo further reactions to form nitriles or amides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
11H-Dibenz(b,e)azepin-11-one, 2-chloro-5,6-dihydro-6-thioxo-, O-(2-(4-morpholinyl)ethyl)oxime, (E)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and thioxo groups play a crucial role in its binding affinity and specificity. The oxime moiety can form hydrogen bonds with target proteins, enhancing its inhibitory effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other dibenzazepine derivatives, such as:
10,11-Dihydro-5H-dibenz(b,f)azepine: Lacks the chloro and thioxo groups, making it less reactive.
5H-Dibenz(b,e)azepine, 6,11-dihydro-: Similar core structure but different functional groups.
11H-Dibenz(b,e)azepin-11-one: Lacks the morpholinyl ethyl oxime moiety, affecting its binding properties.
The uniqueness of 11H-Dibenz(b,e)azepin-11-one, 2-chloro-5,6-dihydro-6-thioxo-, O-(2-(4-morpholinyl)ethyl)oxime, (E)- lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
CAS No. |
149401-16-1 |
|---|---|
Molecular Formula |
C20H20ClN3O2S |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-chloro-11-(2-morpholin-4-ylethoxyamino)benzo[c][1]benzazepine-6-thione |
InChI |
InChI=1S/C20H20ClN3O2S/c21-14-5-6-18-17(13-14)19(15-3-1-2-4-16(15)20(27)22-18)23-26-12-9-24-7-10-25-11-8-24/h1-6,13,23H,7-12H2 |
InChI Key |
CFBSHTMVWNFUMR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCONC2=C3C=C(C=CC3=NC(=S)C4=CC=CC=C42)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


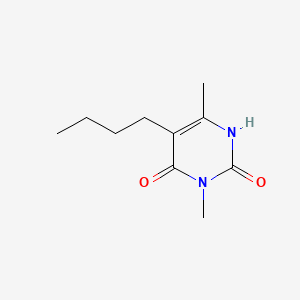
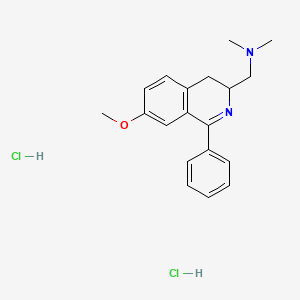
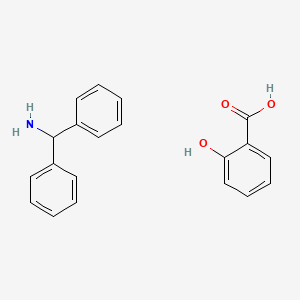
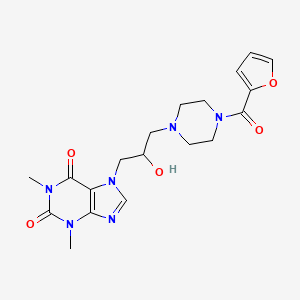
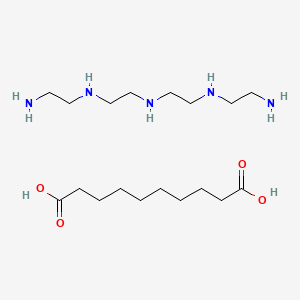
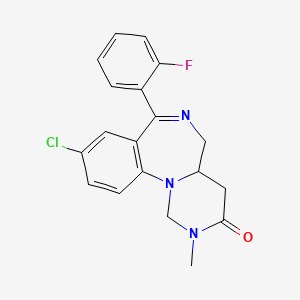

![[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate](/img/structure/B12703165.png)
